molecular formula C11H13NO2 B13669356 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13669356
M. Wt: 191.23 g/mol
InChI Key: GNGLLVQYRSHHNQ-UHFFFAOYSA-N
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Description

2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a chemical compound based on the 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold, a structure recognized in medicinal chemistry for its rigid, planar configuration and promising biological activities . This specific derivative is intended for research applications and is not for diagnostic or therapeutic use. The benzo[b][1,4]oxazin-3(4H)-one core is a valuable building block in drug discovery, with published derivatives demonstrating a range of pharmacological effects. Notably, recent scientific studies highlight that structurally similar compounds, featuring the benzoxazinone core, exhibit significant anticancer potential. These compounds can act by intercalating into DNA, which induces DNA damage in tumor cells, upregulates biomarkers like γ-H2AX, and triggers programmed cell death through apoptosis and autophagy pathways . Beyond oncology, the benzoxazinone scaffold has been identified in compounds that function as platelet aggregation inhibitors, suggesting potential applications in cardiovascular research . Additionally, derivatives have been explored as inhibitors of enzymes like stearoyl-CoA desaturase, indicating relevance for metabolic disease research . The structural motif is therefore of broad interest across multiple therapeutic areas. Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules, leveraging its modular sites for further chemical modification to explore structure-activity relationships and develop novel bioactive agents.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-ethyl-8-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO2/c1-3-9-11(13)12-8-6-4-5-7(2)10(8)14-9/h4-6,9H,3H2,1-2H3,(H,12,13)

InChI Key

GNGLLVQYRSHHNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=CC=CC(=C2O1)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 2-Ethyl-8-methyl-2H-benzo[b]oxazin-3(4H)-one typically involves the construction of the benzoxazinone core via cyclization reactions starting from appropriately substituted 2-aminophenols or 2-halophenols and acyl derivatives. Key approaches include:

Research Discoveries and Analytical Validation

Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR confirms the presence and position of substituents. Methyl protons at position 8 typically appear as singlets around δ 2.3–2.5 ppm, while ethyl group protons at position 2 show characteristic triplet and quartet patterns.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks consistent with the molecular formula C₁₂H₁₅NO₂ for 2-Ethyl-8-methyl-2H-benzo[b]oxazin-3(4H)-one.
  • X-ray Crystallography : Provides detailed stereoelectronic information, confirming the planarity of the oxazinone ring and orientation of methyl and ethyl substituents.

Biological and Pharmacological Insights

Though the focus is on preparation, it is noteworthy that derivatives of benzoxazinones with alkyl substituents at positions 2 and 8 show promising biological activities, including platelet aggregation inhibition. Structure-activity relationship (SAR) studies indicate that smaller alkyl groups on the nitrogen of the oxazinone ring enhance activity, relevant to the ethyl substituent at position 2.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The biological and chemical properties of benzoxazinones are highly dependent on substituent positions and electronic characteristics:

Compound Substituents Key Properties Reference
2-Ethyl-8-methyl 2-Et, 8-Me Likely enhanced lipophilicity and steric bulk compared to simpler derivatives -
8-Chloro-6-nitro (Compound 8) 8-Cl, 6-NO₂ Electron-withdrawing groups enhance reactivity; used in TRPV ligand synthesis
8-Amino (Compound 9) 8-NH₂ Electron-donating group improves solubility; intermediate for carbamate derivatives
7-Bromo-isoxazole hybrids 7-Br, linked isoxazole Anticancer activity (IC₅₀: 2–10 µM); Cu(I)-catalyzed one-pot synthesis
8-Hydroxy (CAS 258532-76-2) 8-OH Hydrogen-bonding capacity; potential for further functionalization

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br) at the 6- or 7-positions enhance electrophilicity, facilitating interactions with biological targets like TRPV channels or cancer cell proteins .
  • Alkyl groups (e.g., Et, Me) at the 2- or 8-positions improve metabolic stability and membrane permeability due to increased lipophilicity .
Anticancer Agents
  • 7-Bromo-isoxazole hybrids exhibit potent anti-proliferative effects against human cancer cell lines (IC₅₀: 2–10 µM) via inhibition of tubulin polymerization .
  • Pyrido-oxazinones (e.g., compound 27–31) show BRD4 inhibitory activity (IC₅₀: ~2 µM), where replacing the benzene ring with a pyridine ring enhances binding affinity .
Antiplatelet and Anticoagulant Agents
  • Difluoroallicin derivatives (e.g., compound 61) demonstrate superior anticoagulant activity compared to allicin due to fluorine-induced electrophilicity .
  • 2-Methyl derivatives (e.g., compound 2b) inhibit platelet aggregation by targeting ADP receptors, with substituent chain length (e.g., 4-chlorobutoxy) modulating potency .
Enzyme Inhibitors
  • 4-Substituted piperazine derivatives (e.g., 22m, 22n) exhibit SAR-dependent inhibition of Trypanosoma brucei N-myristoyltransferase, with acyl groups fine-tuning selectivity .

Key Insights :

  • Regioselectivity : Substituent position (e.g., 7 vs. 8) is controlled by reaction conditions, such as solvent polarity and catalyst choice .
  • Functional Group Compatibility: Amino and hydroxy groups require protective strategies (e.g., benzyloxy groups) to prevent side reactions .

Biological Activity

2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.2 g/mol
  • CAS Number : 90921-75-8

Synthesis

The compound is typically synthesized through the cyclization of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst under reflux conditions. This method allows for the formation of the oxazine ring, which is crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It has been noted for its ability to inhibit cyclin-dependent kinase 9 (CDK9), which plays a significant role in regulating transcription and cell cycle progression. Inhibition of CDK9 leads to a decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII) and subsequent apoptosis in cancer cell lines .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MV4-11 cells, leading to apoptosis through CDK9 inhibition .
  • In vivo Efficacy : In xenograft models of hematological tumors, intermittent dosing resulted in notable antitumor effects, indicating its promise as a therapeutic agent for blood cancers .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antibacterial Effects : It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported in studies to be competitive compared to standard antibiotics .
  • Antifungal Activity : Preliminary results suggest that derivatives of oxazine compounds exhibit antifungal properties against species such as Candida albicans and Aspergillus niger at varying concentrations .

Comparative Analysis with Similar Compounds

A comparison with related compounds can elucidate the unique biological properties of this compound:

Compound NameStructureKey Activity
2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneStructureModerate anticancer activity
8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneStructureLimited antimicrobial effects
This compound StructureStrong CDK9 inhibition and broad-spectrum antimicrobial activity

Case Studies

  • Case Study on Anticancer Effectiveness :
    • A study identified the compound as a selective CDK9 inhibitor that resulted in a dose-dependent decrease in oncogenic proteins such as Mcl-1 and c-Myc in cancer cells. The findings support further exploration into its use for treating hematologic malignancies .
  • Antimicrobial Research :
    • In another study focusing on antibiotic resistance, derivatives including this compound were synthesized and tested against resistant strains of bacteria. Results indicated promising antibacterial activity that warrants further investigation into clinical applications .

Q & A

Q. Key considerations :

  • Solvent choice (DMF vs. THF) affects reaction kinetics and purity.
  • Temperature control during cyclization prevents side reactions (e.g., over-acylation) .
  • Regioselectivity in substitution patterns (e.g., ethyl vs. methyl groups) is influenced by steric and electronic effects of starting materials .

How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

Answer:

  • NMR analysis : 1^1H and 13^{13}C NMR are critical for confirming substituent positions. For example:
    • The ethyl group at position 2 appears as a triplet (~1.2–1.4 ppm) and quartet (~3.4–3.6 ppm) in 1^1H NMR.
    • Methyl groups at position 8 show singlet peaks (~2.3–2.5 ppm) .
  • Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., calculated [M+H]+ for C11_{11}H13_{13}NO2_2: 192.1024) and fragmentation patterns .
  • HPLC/LC-MS : Monitors reaction progress and purity, especially for intermediates prone to oxidation (e.g., nitro to amino reduction) .

What biological activities are associated with benzo[b][1,4]oxazin-3(4H)-one derivatives, and how might 2-Ethyl-8-methyl-substitution influence these properties?

Answer:

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced activity against Mycobacterium tuberculosis (MIC values: 1.5–3.0 µg/mL) .
  • Anticancer potential : Ethyl and methyl substituents may modulate interactions with kinases or GPCRs, as seen in structurally related compounds .
  • Mechanistic insights : Hydroxymethyl or amino groups improve solubility and target binding, but ethyl/methyl groups may enhance metabolic stability .

Q. Contradictions :

  • Substitution at position 8 (methyl vs. hydroxymethyl) can switch activity from antifungal to anticancer .

How can structure-activity relationship (SAR) studies guide the design of novel benzo[b][1,4]oxazin-3(4H)-one derivatives?

Answer:
Key SAR observations :

Substituent Position Effect on Activity Reference
Ethyl2↑ Metabolic stability
Methyl8↑ Lipophilicity
Hydroxymethyl7↑ Solubility
Chloro6/7↑ Antimicrobial potency

Q. Methodology :

  • Molecular docking : Predict interactions with targets (e.g., TRPV1 receptors) using software like AutoDock .
  • In vitro assays : Test derivatives against panels of cancer cell lines (e.g., MCF-7, A549) and bacterial strains .

What experimental design strategies are critical for optimizing the synthesis of 2-Ethyl-8-methyl derivatives?

Answer:

  • DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading to maximize yield. For example:
    • Pd/C loading (5–10 wt%) and hydrogen pressure (1–3 atm) in nitro reductions .
  • Purification : Use silica gel chromatography (hexane:EtOAc gradients) to separate regioisomers .
  • Scale-up challenges : Replace DMF with greener solvents (e.g., acetonitrile) to simplify waste management .

How should researchers address contradictions in reported biological data for benzo[b][1,4]oxazin-3(4H)-one analogs?

Answer:

  • Control experiments : Verify compound purity via HPLC before biological testing .
  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols .
  • Comparative studies : Test analogs with incremental substitutions (e.g., ethyl vs. methyl) under identical conditions .

What computational methods are effective in predicting the reactivity and stability of 2-Ethyl-8-methyl derivatives?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
  • MD simulations : Assess binding stability in enzyme active sites (e.g., cytochrome P450 for metabolic studies) .
  • QSPR models : Corrogate substituent effects with logP and polar surface area to optimize bioavailability .

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